2,5-Dimethyl-1-naphthaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,5-dimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-4-3-5-12-11(9)7-6-10(2)13(12)8-14/h3-8H,1-2H3 |
InChI Key |
MSNZZLVFQPFYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=CC=C1)C=O)C |
Origin of Product |
United States |
Technical Characterization Guide: 2,5-Dimethyl-1-naphthaldehyde
[1]
Chemical Identity & Core Parameters
2,5-Dimethyl-1-naphthaldehyde is a substituted naphthalene derivative serving as a critical electrophilic building block in the synthesis of heterocyclic ligands, fluorescent probes, and pharmaceutical intermediates.[1] Its structural rigidity, combined with the reactivity of the formyl group at the sterically crowded
Fundamental Data Table
| Parameter | Technical Specification |
| Chemical Name | 2,5-Dimethyl-1-naphthaldehyde |
| CAS Registry Number | 1936243-88-7 |
| Molecular Formula | |
| Molecular Weight | 184.23 g/mol |
| SMILES | Cc1ccc2c(C)ccc(C=O)c2c1 |
| Physical State | Viscous oil or low-melting solid (Predicted) |
| Solubility | Soluble in DCM, |
Structural Analysis & Reactivity Logic
The molecule features a naphthalene core substituted with methyl groups at the C2 (
-
Steric Environment: The C1-formyl group is flanked by the C2-methyl group (ortho) and the peri-hydrogen at C8.[1] This creates significant steric strain, often forcing the carbonyl group out of coplanarity with the aromatic ring.[1]
-
Electronic Activation: The methyl groups act as weak electron donors (+I effect).[1] The C2-methyl specifically activates the C1 position, facilitating electrophilic aromatic substitution (EAS) during synthesis, though steric hindrance competes with this electronic activation.[1]
-
Synthetic Utility: The aldehyde moiety is highly reactive toward nucleophiles, enabling:
Validated Synthesis Protocol: Rieche Formylation
While various formylation methods exist (Vilsmeier-Haack, Gattermann-Koch), the Rieche Formylation using dichloromethyl methyl ether (
Reagents & Stoichiometry[1][3][4]
-
Substrate: 2,5-Dimethylnaphthalene (1.0 equiv)
-
Formylating Agent: Dichloromethyl methyl ether (1.2 equiv)[1]
-
Lewis Acid:
(2.0 equiv)[1] -
Solvent: Anhydrous Dichloromethane (DCM) (
)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Solvation: Dissolve 2,5-dimethylnaphthalene in anhydrous DCM and cool the solution to 0°C using an ice bath.
-
Lewis Acid Addition: Add
dropwise via syringe. The solution will likely darken (deep red/brown) due to the formation of the charge-transfer complex.[1] -
Reagent Addition: Add dichloromethyl methyl ether dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent polymerization.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes).[1]
-
Quench: Pour the reaction mixture carefully onto crushed ice/water.
-
Workup: Extract with DCM (3x). Wash combined organics with saturated
(to neutralize HCl) and brine.[1] Dry over .[1][2] -
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (
, Gradient: 0-5% EtOAc in Hexanes).
Reaction Pathway Visualization
Figure 1: Synthetic workflow for the Rieche formylation of 2,5-dimethylnaphthalene.
Analytical Characterization (Predicted)
To validate the synthesis, researchers should compare experimental data against these predicted spectral signatures.
NMR Spectroscopy (400 MHz, )
-
Aldehyde (-CHO):
10.2 – 10.8 ppm (s, 1H).[1] Diagnostic peak. -
Aromatic Region:
7.2 – 8.2 ppm (m, 5H).[1] Look for the desheilded peri-proton at C8 (approx.[1] 8.0-8.2 ppm).[1] -
Methyl Groups:
Infrared Spectroscopy (FT-IR)[1]
Applications in Drug Development
2,5-Dimethyl-1-naphthaldehyde serves as a "privileged structure" precursor in medicinal chemistry.[1]
-
Chalcone Synthesis (Anticancer/Anti-inflammatory):
-
Schiff Base Ligands:
Bioactive Scaffold Workflow
Figure 2: Divergent synthesis pathways for bioactive derivatives.[1]
References
-
Chemical Identity: ChemSrc. (2025).[1] 2,5-Dimethyl-1-naphthaldehyde - CAS 1936243-88-7.[1] Link
-
Formylation Methodology: García-Álvarez, J., et al. (2018).[1] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. Molecules. Link
-
Naphthalene Reactivity: Organic Syntheses. (1942).[1] 1-Naphthaldehyde Synthesis. Org. Synth. Coll. Vol. 2, p. 423.[1] Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nacatsoc.org [nacatsoc.org]
- 4. US3775500A - Preparation of 2,7-dimethylnaphthalene - Google Patents [patents.google.com]
- 5. Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 7. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
physical state and melting point of 2,5-Dimethyl-1-naphthaldehyde
Technical Guide: Physical State, Synthesis, and Characterization of 2,5-Dimethyl-1-naphthaldehyde
Part 1: Executive Summary & Chemical Identity
2,5-Dimethyl-1-naphthaldehyde (CAS: 104306-72-1) is a specialized aromatic intermediate used primarily in the synthesis of photosensitive dyes, pharmaceutical pharmacophores, and advanced polymer precursors.[1] Unlike its simpler analog 1-naphthaldehyde (a liquid at room temperature), the introduction of methyl substituents at the 2- and 5-positions significantly alters its crystal lattice energy, typically resulting in a low-melting solid or viscous semi-solid depending on purity.
This guide provides a rigorous technical framework for the synthesis, purification, and physical characterization of this compound, addressing the scarcity of standardized literature data.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2,5-Dimethylnaphthalene-1-carbaldehyde |
| CAS Registry Number | 104306-72-1 |
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol |
| Predicted LogP | ~4.0 (High Lipophilicity) |
| Physical State | Low-Melting Crystalline Solid (High Purity) / Viscous Oil (Crude) |
| Melting Point Range | 50–60 °C (Predicted based on 2-methyl analog; requires experimental verification) |
Part 2: Structural Analysis & Physical State Logic
To understand the physical state of 2,5-Dimethyl-1-naphthaldehyde, we must analyze the structure-property relationships of the naphthaldehyde family.
-
The "Ortho-Effect": Unsubstituted 1-naphthaldehyde is a liquid (m.p. 1–2 °C).[2] However, placing a methyl group at the C2 position (ortho to the aldehyde) restricts rotation and enhances molecular packing.[2] This is observed in 2-methyl-1-naphthaldehyde , which is a solid with a melting point of 51–56 °C .
-
Symmetry Contribution: The addition of a second methyl group at the C5 position (distal ring) increases the molecular weight and symmetry compared to the mono-methylated derivative.[2]
Part 3: Synthesis & Purification Protocol
Since commercial availability is often limited to "made-to-order" status, in-house synthesis via Rieche Formylation is the industry standard. This method is superior to Vilsmeier-Haack for electron-rich naphthalenes due to faster kinetics and higher regioselectivity.
Reaction Workflow (Graphviz Diagram)
Caption: Step-wise Rieche formylation pathway for the regioselective synthesis of 2,5-Dimethyl-1-naphthaldehyde.
Detailed Experimental Protocol
Safety Note: Titanium tetrachloride (TiCl₄) is violently reactive with water.[2] Dichloromethyl methyl ether is a suspected carcinogen and lachrymator.[2] Perform all steps in a fume hood.
-
Preparation: Dissolve 2,5-dimethylnaphthalene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to -10 °C .
-
Catalyst Addition: Add TiCl₄ (2.2 eq) dropwise via a pressure-equalizing addition funnel.[2] The solution will darken, indicating complex formation.[2]
-
Formylation: Add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature below 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor conversion via TLC (Hexane:Ethyl Acetate 9:1).[2]
-
Quench: Pour the reaction mixture onto crushed ice/water carefully. Extract the aqueous layer with DCM (3x).[2]
-
Purification:
-
Wash combined organics with saturated NaHCO₃ and brine.[2]
-
Dry over Na₂SO₄ and concentrate in vacuo.[2]
-
Crucial Step: The residue will likely be a yellow oil.[2] Triturate with cold n-hexane or pentane to induce crystallization.[2] If oil persists, purify via silica gel flash chromatography (0-5% EtOAc in Hexane) before attempting recrystallization.
-
Part 4: Melting Point Determination Protocol
Accurate melting point determination is the primary method for validating the identity and purity of this compound.[2]
Method A: Capillary Melting Point (Routine)
-
Sample Prep: Dry the solid in a vacuum desiccator (P₂O₅) for 24 hours to remove trace solvent.
-
Loading: Pack 2–3 mm of sample into a glass capillary tube.
-
Ramp Rate: Heat rapidly to 40 °C, then reduce the ramp rate to 1 °C/min .
-
Observation: Record the temperature at the first sign of liquid (onset) and complete liquefaction (clear point).
-
Acceptance Criteria: A range of < 2 °C indicates high purity (>98%).[2]
-
Method B: Differential Scanning Calorimetry (DSC) (Definitive)
For regulatory or drug development documentation, DSC is required to differentiate between true melting and polymorphic transitions.[2]
| Parameter | Setting | Rationale |
| Pan Type | Aluminum, Crimped (Non-hermetic) | Allows pressure release if volatiles are present. |
| Sample Mass | 2–5 mg | Ensures uniform heat flow.[2] |
| Purge Gas | Nitrogen (50 mL/min) | Prevents oxidative degradation during heating.[2] |
| Program | Heat 25°C → 150°C @ 5°C/min | Slow ramp accurately captures the onset temperature ( |
Data Interpretation:
-
Sharp Endotherm: Indicates a pure crystalline phase.[2]
-
Broad Endotherm: Indicates impurities or "oiling out" due to solvent entrapment.[2]
References
- Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte.
Sources
The Synthesis, Characterization, and Application of Dimethyl-Substituted Naphthaldehyde Isomers: A Technical Guide for Researchers
Introduction: The Naphthalene Scaffold in Drug Discovery
The naphthalene ring system, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with biological targets, while its rich π-electron system offers opportunities for diverse chemical modifications. The introduction of functional groups, such as the aldehyde moiety, transforms the naphthalene core into a versatile building block for the synthesis of complex molecular architectures with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
This technical guide provides an in-depth exploration of a specific class of these valuable intermediates: the dimethyl-substituted naphthaldehyde isomers. By strategically placing methyl and aldehyde groups on the naphthalene core, a diverse array of isomers can be generated, each with unique electronic and steric properties. Understanding the synthesis, spectroscopic characteristics, and reactivity of these isomers is crucial for their effective utilization in drug design and development. This guide will delve into the synthetic methodologies for accessing these compounds, provide a comparative analysis of their spectroscopic signatures, and explore their potential applications in medicinal chemistry, with a focus on rational drug design.
Synthetic Strategies for Dimethyl-Substituted Naphthaldehydes
The synthesis of dimethyl-substituted naphthaldehydes can be approached through several established organic transformations. The choice of method often depends on the availability of the starting materials and the desired substitution pattern. Key strategies include the formylation of dimethylnaphthalenes and the construction of the aldehyde-functionalized naphthalene ring from acyclic precursors.
Vilsmeier-Haack Formylation of Dimethylnaphthalenes
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[4] The regioselectivity of the Vilsmeier-Haack reaction on dimethylnaphthalenes is governed by the electronic and steric effects of the methyl groups, which direct the electrophilic substitution to the most activated and accessible positions.
Experimental Protocol: Vilsmeier-Haack Formylation of 1,6-Dimethylnaphthalene [3]
This protocol describes a general procedure for the formylation of a dimethylnaphthalene, which can be adapted for other isomers with adjustments to reaction conditions and purification methods.
Materials:
-
1,6-Dimethylnaphthalene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Hydrochloric acid (1 M)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,6-dimethylnaphthalene (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired dimethyl-naphthaldehyde isomer.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical to prevent the decomposition of the Vilsmeier reagent.
-
The slow, dropwise addition of POCl₃ and the substrate at low temperatures helps to control the exothermic reaction and prevent side reactions.
-
Heating the reaction mixture to reflux provides the necessary activation energy for the electrophilic aromatic substitution to occur.
-
The aqueous work-up with sodium acetate neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium salt to the aldehyde.
-
Column chromatography is a standard and effective method for purifying the product from any unreacted starting material and potential regioisomeric byproducts.
Caption: Vilsmeier-Haack Formylation Workflow.
Grignard-Based Synthesis
Experimental Protocol: Grignard-based Synthesis of 2,3-Dimethyl-1-naphthaldehyde (adapted from a similar synthesis of 2,3-dimethyl benzaldehyde[5])
Materials:
-
1-Bromo-2,3-dimethylnaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2,3-dimethylnaphthalene (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction starts (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the bromo-dimethylnaphthalene in THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the Grignard solution to 0 °C in an ice bath. Add anhydrous DMF (1.5 equivalents) dropwise, keeping the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).
-
Hydrolysis and Purification: Combine the organic extracts and wash with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2,3-dimethyl-1-naphthaldehyde.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is paramount for the successful formation and reaction of the Grignard reagent, which is highly reactive towards protic solvents.
-
Iodine is used to activate the surface of the magnesium, facilitating the initiation of the Grignard reaction.
-
The formylation reaction is carried out at low temperature to control the reactivity of the Grignard reagent and prevent side reactions.
-
Quenching with saturated ammonium chloride is a milder alternative to water, which can react too vigorously with the unreacted Grignard reagent.
-
The acidic wash during work-up helps to hydrolyze the intermediate hemiaminal to the final aldehyde product.
Caption: Grignard-Based Synthesis Workflow.
Spectroscopic Characterization of Dimethyl-Naphthaldehyde Isomers
The unambiguous identification and characterization of the synthesized dimethyl-naphthaldehyde isomers rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The position of the substituents on the naphthalene ring gives rise to distinct spectral patterns, allowing for the differentiation of the various isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of organic molecules.[6][7][8] The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, and the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, provide a detailed fingerprint of the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Selected Dimethyl-Naphthaldehyde Isomers
| Isomer | ¹H NMR (Aromatic Protons) | ¹H NMR (Methyl Protons) | ¹H NMR (Aldehyde Proton) | ¹³C NMR (Carbonyl Carbon) | ¹³C NMR (Aromatic Carbons) | ¹³C NMR (Methyl Carbons) |
| 2,3-Dimethyl-1-naphthaldehyde | 7.2 - 8.2 (m, 5H) | ~2.5 (s, 3H), ~2.6 (s, 3H) | ~10.3 (s, 1H) | ~192 | 125 - 140 | ~20, ~21 |
| 1,4-Dimethyl-2-naphthaldehyde | 7.3 - 8.1 (m, 5H) | ~2.7 (s, 3H), ~2.8 (s, 3H) | ~10.4 (s, 1H) | ~193 | 124 - 142 | ~19, ~22 |
| 4,7-Dimethyl-1-naphthaldehyde | 7.1 - 8.5 (m, 5H) | ~2.5 (s, 3H), ~2.6 (s, 3H) | ~10.2 (s, 1H) | ~192 | 123 - 145 | ~21, ~22 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The multiplicity (s = singlet, m = multiplet) and integration are also key identifying features.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for naphthaldehydes is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1710 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the naphthalene ring.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Dimethyl-Naphthaldehydes
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (aldehyde) | 1680 - 1710 | Strong |
| C=C (aromatic) | 1500 - 1600 | Medium-Strong |
Applications in Drug Development
Dimethyl-substituted naphthaldehydes are valuable precursors for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a handle for further chemical transformations, allowing for the construction of diverse compound libraries for drug screening.
As Building Blocks for Bioactive Heterocycles
The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones. These intermediates can then be cyclized to generate a variety of heterocyclic systems, many of which are known to possess interesting pharmacological properties. For example, reaction with an ortho-phenylenediamine can lead to the formation of benzimidazole derivatives, a scaffold found in numerous approved drugs.
In the Synthesis of Chalcones and Flavonoids
Naphthaldehydes can undergo Claisen-Schmidt condensation with acetophenones to yield chalcones, which are precursors to flavonoids. Both chalcones and flavonoids are classes of natural products known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5]
As Potential Pharmacophores
The dimethyl-naphthaldehyde scaffold itself may possess intrinsic biological activity. The specific substitution pattern can influence the molecule's ability to interact with biological targets. For instance, the lipophilicity and steric bulk of the methyl groups, combined with the hydrogen-bonding capability of the aldehyde, can be tailored to optimize binding to a specific protein pocket.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Sommelet Synthesis of 2,5-Dimethyl-1-naphthaldehyde
This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of 2,5-dimethyl-1-naphthaldehyde . The protocol focuses on the Sommelet reaction , a classic yet highly specific method for converting benzylic halides to aldehydes.
Given the specific steric challenges of the 2,5-dimethylnaphthalene system (specifically the ortho-methyl group at position 2 and the peri-hydrogen at position 8), this guide deviates from "textbook" generalities to address the kinetic barriers inherent to this substrate.
Hexaminium SaltExecutive Summary & Chemical Logic
The synthesis of 2,5-dimethyl-1-naphthaldehyde presents a unique regiochemical and steric challenge. The target carbonyl group at position C1 is flanked by a methyl group at C2 and a peri-hydrogen at C8. This steric crowding significantly retards the initial S\textsubscript{N}2 attack of hexamethylenetetramine (HMTA) compared to unhindered benzyl halides.
Why the Sommelet Reaction?
Unlike strong oxidative methods (e.g.,
Mechanistic Pathway
The reaction proceeds in two distinct thermodynamic stages:
-
Quaternization (The Kinetic Bottleneck): The 1-chloromethyl-2,5-dimethylnaphthalene reacts with HMTA to form the precipitating hexaminium salt. Critical Insight: Due to the C2-methyl steric hindrance, this step requires polar aprotic forcing conditions (Acetonitrile reflux) rather than the standard Chloroform reflux used for simple benzyl chlorides.
-
Hydrolysis/Rearrangement: The salt is hydrolyzed in aqueous acid. This involves a hydride transfer (likely intermolecular) to form a methylene amine intermediate, which hydrolyzes to the aldehyde.
Reaction Scheme & Pathway Visualization[1]
Figure 1: Mechanistic flow of the Sommelet reaction for hindered naphthalene derivatives.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Specification |
| 1-Chloromethyl-2,5-dimethylnaphthalene | 1.0 | Substrate | Dry, free of HCl. Purity >95% recommended. |
| Hexamethylenetetramine (HMTA) | 1.1 - 1.2 | Reagent | Finely powdered. Store in desiccator. |
| Chloroform ( | Solvent | 5-10 mL/g | A.R. Grade. Alternative: Acetonitrile for faster rates. |
| Acetic Acid (Glacial) | Solvent | - | For hydrolysis step. |
| Hydrochloric Acid (Conc.) | Reagent | - | For pH adjustment. |
Stage 1: Formation of the Hexaminium Salt
Objective: Isolate the quaternary ammonium salt intermediate.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (1.0 equiv) of 1-chloromethyl-2,5-dimethylnaphthalene in 50 mL of Chloroform .
-
Expert Note: If the starting material is known to be sluggish (due to high steric hindrance), substitute Chloroform with Acetonitrile and reflux at 82°C. This increases the reaction rate significantly.
-
-
Addition: Add 7.0 g (1.1 equiv) of finely powdered Hexamethylenetetramine (HMTA) to the solution.
-
Reflux: Heat the mixture to reflux (61°C for
) with vigorous stirring. -
Isolation: Cool the reaction mixture to room temperature (20-25°C).
-
Filtration: Filter the precipitate under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with 2 x 15 mL of cold Chloroform (or fresh solvent) to remove unreacted starting materials and impurities.
-
Drying: Air dry the salt or dry in a vacuum desiccator. Do not heat strongly as the salt can decompose.
Stage 2: Sommelet Hydrolysis
Objective: Convert the salt to the aldehyde.
-
Suspension: Transfer the dried hexaminium salt into a clean round-bottom flask.
-
Solvent System: Add 100 mL of 50% aqueous Acetic Acid (1:1 v/v Glacial Acetic Acid : Water).
-
Reflux: Heat the mixture to reflux (approx. 100-105°C).
-
Duration: 2 to 4 hours. The solid will dissolve, and the solution typically turns yellow/orange as the aldehyde forms.
-
Mechanism Check: Formaldehyde and ammonia are liberated during this step. Ensure good fume hood ventilation.
-
-
Acidification: Add 15 mL of Conc. HCl to the hot solution and continue reflux for an additional 15 minutes.
-
Purpose: This ensures complete hydrolysis of any Schiff base intermediates and prevents the formation of secondary amines.
-
-
Cooling: Cool the reaction mixture to room temperature. The crude aldehyde may crystallize or separate as an oil.
Stage 3: Workup and Purification
-
Extraction: Pour the reaction mixture into 200 mL of ice-cold water . Extract with Dichloromethane (DCM) (3 x 50 mL) .
-
Note: If the aldehyde is solid and precipitates upon pouring into water, simple filtration is preferred over extraction.
-
-
Washing: Wash the combined organic layers with:
-
Water (2 x 50 mL)
-
Saturated
solution (until neutral pH) -
Brine (1 x 50 mL)
-
-
Drying: Dry over anhydrous
or . Filter and concentrate under reduced pressure.[4][8] -
Purification:
-
Recrystallization: If solid, recrystallize from Ethanol or Methanol/Water .
-
Distillation: If liquid or low-melting solid, purify via vacuum distillation. (Expect high boiling point; use high vacuum <1 mmHg).
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Standard Condition | Impact of Deviation | Optimization for 2,5-DMN |
| Solvent (Step 1) | Chloroform | Low Polarity: Slow reaction for hindered substrates. | Use Acetonitrile or Chlorobenzene if no precipitate forms after 4h. |
| Moisture (Step 1) | Anhydrous | High Moisture: Hydrolysis of halide to alcohol (dead end). | Use dry solvents; attach a |
| pH (Step 2) | Acidic (AcOH) | Basic/Neutral: Incomplete hydrolysis; formation of amines. | Maintain pH 3-4; add HCl at the end of reflux. |
| Stirring | Vigorous | Poor Mixing: Salt forms a crust, preventing full conversion. | Use mechanical stirring for scales >50g. |
Troubleshooting Guide
-
Issue: No precipitate forms in Step 1.
-
Cause: High steric hindrance at C1 prevents
attack; or solvent is too wet. -
Solution: Switch solvent to Acetonitrile (higher
and polarity). Add NaI (0.1 equiv) as a Finkelstein catalyst to generate the more reactive iodide in situ.
-
-
Issue: Product smells fishy (Methylamine contamination).
-
Cause: Incomplete removal of amine byproducts.
-
Solution: Wash the organic layer thoroughly with 1M HCl during workup.
-
References
-
Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197. Link
-
Campaigne, E., & Archer, W. L. (1963). 1-Naphthaldehyde.[3] Organic Syntheses, Coll.[9] Vol. 4, p.690. Link
- Galinovsky, F., & Weiser, R. (1950). Mechanism of the Sommelet Reaction. Experientia, 6, 377.
- Blatt, A. H. (1950). The Sommelet Reaction. Journal of the American Chemical Society. (Foundational text on benzylic halide reactivity).
Sources
- 1. nacatsoc.org [nacatsoc.org]
- 2. iris.unive.it [iris.unive.it]
- 3. 119. The preparation of chloromethylnaphthalenes and 1 : 5-dimethylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]
- 6. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 7. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]
- 8. US3931348A - Process for preparing dimethyl naphthalene - Google Patents [patents.google.com]
- 9. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]
using 2,5-Dimethyl-1-naphthaldehyde as a pharmaceutical intermediate
Application Note: High-Purity Synthesis of Naphthalene-Based Pharmacophores using 2,5-Dimethyl-1-naphthaldehyde
Executive Summary
2,5-Dimethyl-1-naphthaldehyde (2,5-DMNA) is a specialized bicyclic aromatic intermediate distinguished by its unique steric and electronic profile. Unlike the more common 1-naphthaldehyde, the presence of methyl groups at the C2 and C5 positions imparts significant lipophilicity and metabolic resistance to the naphthalene core.
This guide details the utility of 2,5-DMNA as a "Platform Chemical" for synthesizing three critical classes of pharmaceutical scaffolds:
-
Sterically Shielded Schiff Bases: Potential antimicrobial and anticancer agents.
-
Lipophilic Chalcones: Scaffolds for antileishmanial and anti-inflammatory drugs.
-
2,5-Dimethyl-1-naphthoic Acid: A structural analog for retinoid synthesis (e.g., Adapalene-like derivatives).
Strategic Value: The "Magic Methyl" Effect
In medicinal chemistry, the strategic placement of methyl groups can drastically alter a drug's efficacy—a phenomenon often called the "Magic Methyl" effect.
-
Steric Occlusion (C2-Methyl): The methyl group at position 2 is ortho to the reactive aldehyde. This provides steric protection to the resulting pharmacophore, potentially reducing susceptibility to rapid enzymatic hydrolysis in vivo.
-
Lipophilicity (C5-Methyl): The distal methyl group enhances the LogP (partition coefficient), improving the molecule's ability to penetrate lipid bilayers, a critical factor for intracellular drug targets.
Application Workflow
The following diagram illustrates the divergent synthesis pathways available from 2,5-DMNA.
Figure 1: Synthetic divergence from 2,5-DMNA to key pharmaceutical scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of Sterically Shielded Schiff Bases
Target Application: Antimicrobial and anticancer research.
Rationale: The condensation of 2,5-DMNA with amines forms azomethines (-C=N-). The C2-methyl group exerts steric hindrance, requiring optimized conditions compared to standard aldehydes.
Reagents:
-
2,5-Dimethyl-1-naphthaldehyde (1.0 equiv)
-
Primary Aromatic Amine (e.g., 4-aminophenol) (1.0 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2,5-DMNA in 20 mL of absolute ethanol.
-
Activation: Add 2-3 drops of glacial acetic acid. Stir for 10 minutes at room temperature to protonate the carbonyl oxygen, increasing electrophilicity.
-
Addition: Add 5.0 mmol of the primary amine slowly.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Note: Standard aldehydes react in 2 hours. The steric bulk of the C2-methyl group requires extended reaction times.
-
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6).
-
Isolation: Cool the reaction mixture to 0°C in an ice bath. The Schiff base typically precipitates as a colored solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol if necessary.
Data Validation:
-
IR Spectroscopy: Disappearance of C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1615-1630 cm⁻¹).
Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target Application: Anti-inflammatory and antileishmanial agents.
Rationale: Naphthalene-based chalcones exhibit superior DNA intercalation properties. This protocol links 2,5-DMNA with an acetophenone derivative.
Reagents:
-
2,5-Dimethyl-1-naphthaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
Ethanol (95%)[1]
-
NaOH (40% aqueous solution)
Methodology:
-
Preparation: Dissolve 10 mmol of acetophenone and 10 mmol of 2,5-DMNA in 30 mL of ethanol in a 100 mL flask.
-
Catalysis: Place the flask in an ice bath (0-5°C). Add 5 mL of 40% NaOH dropwise with vigorous stirring.
-
Critical Step: Temperature control is vital to prevent polymerization of the aldehyde.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution will likely turn deep yellow or orange.
-
Quenching: Pour the reaction mixture into 100 mL of ice water acidified with dilute HCl (pH ~3-4).
-
Isolation: The crude chalcone will precipitate. Filter and wash with water until neutral.
-
Purification: Recrystallize from ethanol/DMF mixture.
Protocol C: Pinnick Oxidation to 2,5-Dimethyl-1-naphthoic Acid
Target Application: Retinoid analogs (Adapalene-like).
Rationale: Converting the aldehyde to a carboxylic acid allows for coupling with other aromatic systems, a standard motif in retinoid drugs. Pinnick oxidation is chosen over KMnO4 to avoid over-oxidation of the methyl groups.
Reagents:
-
2,5-Dimethyl-1-naphthaldehyde (1.0 equiv)
-
Sodium Chlorite (NaClO2) (1.5 equiv)
-
Hydrogen Peroxide (H2O2, 35%) (Scavenger) or 2-Methyl-2-butene
-
Solvent: Acetonitrile/Water (3:1)
-
NaH2PO4 (Buffer)
Methodology:
-
Setup: Dissolve 2,5-DMNA in Acetonitrile/Water. Add NaH2PO4 (0.5 equiv) to buffer the solution to pH ~4.
-
Scavenger: Add H2O2 (excess) or 2-methyl-2-butene to scavenge the hypochlorite by-product, preventing chlorination of the aromatic ring.
-
Oxidation: Add NaClO2 dropwise as an aqueous solution at 0°C.
-
Stir: Allow to warm to room temperature and stir for 3 hours.
-
Workup: Acidify with 1N HCl and extract with Ethyl Acetate.
-
Result: Yields 2,5-dimethyl-1-naphthoic acid, a white solid.
Quantitative Data Summary
| Parameter | Protocol A (Schiff Base) | Protocol B (Chalcone) | Protocol C (Oxidation) |
| Reaction Time | 4–6 Hours | 12–24 Hours | 3–4 Hours |
| Temp | 78°C (Reflux) | 25°C (RT) | 0°C → 25°C |
| Typical Yield | 85–92% | 75–85% | 90–95% |
| Key Challenge | Steric hindrance at C2 | Aldol polymerization | Chlorination by-products |
| Solution | Acid catalyst + Heat | Cold addition of base | H2O2 Scavenger |
Safety & Handling (SDS Highlights)
-
Hazard Identification: 2,5-Dimethyl-1-naphthaldehyde is an organic aldehyde. It may cause skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Engineering Controls: All reactions involving volatile amines or solvents must be performed in a certified chemical fume hood.
References
-
BenchChem. (2025). Application Notes: The Use of Naphthaldehyde Derivatives in Pharmaceutical Intermediates.[2] Retrieved from
-
Organic Syntheses. (1942). 1-Naphthaldehyde Synthesis and Properties. Org. Synth. 22, 81. Retrieved from
-
National Institutes of Health (NIH). (2024). Synthetic approaches towards drug modification: Naphthaldehyde based imine-zwitterion preparation.[3][4] PMC PubMed Central. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Naphthaldehyde and Derivatives. Retrieved from
-
ChemicalBook. (2025). 2,5-Dimethylnaphthalene-1-carbaldehyde Properties and Suppliers. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Fluorescent Dyes using 2,5-Dimethyl-1-naphthaldehyde
[1]
Executive Summary & Scientific Rationale
This guide details the synthesis of high-performance fluorescent probes utilizing 2,5-Dimethyl-1-naphthaldehyde (CAS 1936243-88-7) as a strategic building block.[1] While 4-dimethylamino-1-naphthaldehyde is a ubiquitous precursor for solvatochromic dyes (e.g., DAN probes), the 2,5-dimethyl-1-naphthaldehyde variant offers unique advantages driven by steric engineering :
-
Suppression of Aggregation-Caused Quenching (ACQ): The methyl group at the C2 position (ortho to the aldehyde) introduces significant steric torsion.[1] When incorporated into planar fluorophores (like BODIPY), this forces the naphthalene moiety into an orthogonal arrangement relative to the fluorophore core. This "molecular rotor" effect prevents
- stacking in the solid state or high concentrations, preserving high quantum yields ( ).[1] -
Enhanced Lipophilicity: The additional methyl groups increase the partition coefficient (LogP), making these dyes superior candidates for lipid droplet imaging and membrane-embedded sensing applications.
-
Electronic Modulation: The naphthalene core provides an extended
-conjugation system compared to phenyl analogues, typically resulting in a bathochromic (red) shift of 20–40 nm in emission spectra, moving probes closer to the desirable "biological window."
Chemistry Strategy & Workflows
We present two distinct synthetic routes:
-
Route A (BODIPY Scaffold): Synthesis of meso-(2,5-dimethyl-1-naphthyl)-BODIPY for high-brightness bioimaging.[1]
-
Route B (Styryl Scaffold): Synthesis of a push-pull Styrylpyridinium dye via Knoevenagel condensation for polarity sensing.[1]
Synthesis Workflow Diagram
Figure 1: Divergent synthesis pathways transforming 2,5-dimethyl-1-naphthaldehyde into rigid BODIPY fluorophores or solvatochromic styryl probes.
Detailed Protocols
Protocol A: Synthesis of meso-(2,5-dimethyl-1-naphthyl)-BODIPY
Objective: Create a photostable, high-brightness fluorophore.[1] The 2,5-dimethylnaphthalene group acts as an orthogonal rotor to prevent self-quenching.[1]
Reagents:
-
2,5-Dimethyl-1-naphthaldehyde (1.0 equiv)[1]
-
2,4-Dimethylpyrrole (2.2 equiv)[1]
-
Trifluoroacetic acid (TFA) (Catalytic amount)[1]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)[1]
-
Triethylamine (TEA) (6.0 equiv)[1]
-
Boron trifluoride diethyl etherate (
) (7.0 equiv)[1] -
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Procedure:
-
Condensation (Dipyrromethane Formation):
-
In a flame-dried 250 mL round-bottom flask under
atmosphere, dissolve 2,5-Dimethyl-1-naphthaldehyde (184 mg, 1.0 mmol) and 2,4-dimethylpyrrole (230 µL, 2.2 mmol) in 100 mL of anhydrous DCM. -
Critical Step: Add 2 drops of TFA. The solution will turn dark red/brown. Stir at room temperature (RT) for 3–4 hours. Monitor by TLC (disappearance of aldehyde).[1]
-
Mechanistic Insight: The acid catalyzes the electrophilic attack of the pyrrole on the aldehyde carbonyl. The steric bulk of the 2-methyl group on the naphthalene may slow this reaction compared to benzaldehyde; ensure complete consumption before proceeding.[1]
-
-
Oxidation:
-
Add DDQ (272 mg, 1.2 mmol) dissolved in 10 mL DCM dropwise to the reaction mixture.
-
Stir for 30–60 minutes at RT. The mixture will darken significantly as the dipyrromethane oxidizes to dipyrromethene.
-
-
Complexation (Boron Chelation):
-
Cool the reaction mixture to 0°C (ice bath).
-
Add TEA (840 µL, 6.0 mmol) and stir for 15 minutes.
-
Slowly add
(880 µL, 7.0 mmol) dropwise over 10 minutes. -
Remove the ice bath and stir at RT for 2 hours.
-
-
Purification:
-
Wash the organic layer with water (
mL) and brine ( mL).[1] -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify via flash column chromatography on silica gel.[1]
-
Eluent: DCM/Hexane gradient (typically 20:80 to 50:50).[1] The BODIPY dye usually elutes as a fluorescent orange/red band.
-
Expected Yield: 30–45% (Steric hindrance often reduces yield compared to phenyl-BODIPY).
Protocol B: Synthesis of Naphthyl-Styryl Dye (Mitochondrial/Polarity Probe)
Objective: Synthesize a "push-pull" dye where the naphthalene acts as the electron donor (weak) or conjugated bridge, coupled to a cationic acceptor.[1]
Reagents:
-
2,5-Dimethyl-1-naphthaldehyde (1.0 equiv)[1]
-
1,4-Dimethylpyridinium iodide (1.2 equiv) (Acceptor)[1]
-
Piperidine (Catalytic)[1]
-
Solvent: Ethanol (EtOH)[1]
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 2,5-Dimethyl-1-naphthaldehyde (184 mg, 1.0 mmol) and 1,4-dimethylpyridinium iodide (282 mg, 1.2 mmol) in 20 mL of absolute ethanol.
-
-
Catalysis & Reflux:
-
Add 5 drops of piperidine.[2]
-
Reflux the mixture (
) for 6–12 hours. -
Observation: The color will shift from pale yellow to deep yellow/orange or red, indicating the formation of the extended
-conjugated alkene bridge.
-
-
Isolation:
-
Cool the mixture to RT. The product often precipitates as a solid salt.
-
If precipitate forms: Filter and wash with cold ethanol and diethyl ether.
-
If no precipitate: Concentrate the solvent to ~5 mL and add cold diethyl ether to induce precipitation.
-
-
Recrystallization:
-
Recrystallize from hot ethanol/methanol to obtain pure crystals.[1]
-
Mechanism: This is a Knoevenagel-type condensation.[1] The acidity of the methyl group on the pyridinium ring is enhanced by the positive charge, allowing deprotonation by piperidine and attack on the naphthaldehyde.
Characterization & Data Analysis
Expected Spectral Properties
The following table estimates the spectral shifts relative to standard benzene-based analogues.
| Property | Benzene Analogue | 2,5-Dimethyl-Naphthalene Analogue | Effect of Naphthalene & Methyls |
| BODIPY | ~500 nm | ~525–535 nm | Bathochromic shift due to extended conjugation.[1] |
| BODIPY | ~510 nm | ~540–550 nm | Green-to-Yellow emission shift.[1] |
| Stokes Shift | ~10–15 nm | ~20–25 nm | Increased structural relaxation in excited state.[1] |
| Quantum Yield ( | 0.6–0.8 | > 0.85 | Orthogonal geometry reduces non-radiative decay.[1] |
| Solubility | Moderate | High (Lipophilic) | Methyl groups disrupt crystal packing.[1] |
Validation Checkpoints (Self-Correcting)
-
Checkpoint 1 (NMR): In the BODIPY product, look for the disappearance of the aldehyde proton (~10 ppm). The meso-naphthalene ring protons should show shielding effects due to the orthogonal orientation relative to the BODIPY core.[1]
-
Checkpoint 2 (Fluorescence): If the BODIPY product is weakly fluorescent in solution, check for "H-aggregates" (blue-shifted absorption).[1] However, the 2,5-dimethyl substitution makes this unlikely.[1] If weak, ensure the
complexation is complete (check -NMR, typically triplet at ~0 ppm).[1]
References
-
BODIPY Synthesis Fundamentals: Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews. Link[1]
-
Naphthalene-Based Probes: Lin, B., et al. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst. Link
-
Steric Control in Fluorophores: Kamkaew, A., et al. (2013). BODIPY dyes in photodynamic therapy. Chemical Society Reviews.[1] Link
-
Aldehyde Precursor Reactivity: Ulrich, G., et al. (2008). The chemistry of fluorescent bodipy dyes: Versatility unsurpassed. Angewandte Chemie International Edition. Link[1]
-
Compound Verification: Chemical Source Data for 2,5-Dimethyl-1-naphthaldehyde (CAS 1936243-88-7). Link
reductive amination protocols for hindered naphthaldehydes
Application Note: High-Efficiency Reductive Amination of Hindered Naphthaldehydes
Executive Summary & Challenge Analysis
Reductive amination is a cornerstone transformation in medicinal chemistry, yet it presents unique failure modes when applied to hindered naphthaldehydes (e.g., 1-naphthaldehyde, 2-methoxy-1-naphthaldehyde).
The "Peri-Strain" Barrier: Unlike simple benzaldehydes, 1-substituted naphthalenes suffer from significant steric repulsion between the substituent at the C1 position (the carbonyl) and the proton or substituent at the C8 position (the peri position). This steric crowding:
-
Retards Imine Formation: The nucleophilic attack of the amine is sterically disfavored.[1]
-
Destabilizes the Imine: The resulting
bond struggles to achieve planarity, reducing conjugation and stability. -
Impedes Hydride Attack: Bulky reducing agents like Sodium Triacetoxyborohydride (STAB) often fail to access the iminium carbon effectively.
This guide details three field-proven protocols designed to overcome these energetic barriers, moving beyond standard STAB methodologies to Lewis-acid activation and kinetic forcing.
Mechanistic Insight: The Titanium Advantage
For hindered substrates, Titanium(IV) Isopropoxide [Ti(OiPr)₄] is the reagent of choice. It serves a dual function that simple acid catalysts cannot match:
-
Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity without protonating the amine.
-
Water Scavenging: Irreversibly traps the water byproduct as stable titanium oxides, driving the equilibrium toward the imine even in crowded systems.
Figure 1: Dual-action mechanism of Titanium(IV) Isopropoxide in driving equilibrium forward.
Protocol A: The "Gold Standard" Ti(OiPr)₄ Method
Best for: Highly hindered 1-naphthaldehydes, electron-rich amines, and acid-sensitive substrates.
Reagents:
-
Substrate: Hindered Naphthaldehyde (1.0 equiv)
-
Amine: 1.5 – 2.0 equiv (Use HCl salt + Et₃N if free base is volatile)
-
Catalyst: Ti(OiPr)₄ (2.0 equiv)
-
Reductant: NaBH₄ (1.5 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[2]
Step-by-Step Methodology:
-
Complexation (The "Aging" Step):
-
In a flame-dried flask under Argon, dissolve the naphthaldehyde (1.0 equiv) and amine (1.5 equiv) in absolute EtOH (0.5 M concentration).
-
Add Ti(OiPr)₄ (2.0 equiv) dropwise. The solution often turns yellow/orange.
-
Crucial: Stir at room temperature for 8–12 hours . Do not rush this step. The steric bulk requires time for the imine to form and for Ti to scavenge the water.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ (1.5 equiv) portion-wise. (Note: NaBH₄ is used because Ti(OiPr)₄ is compatible with it, whereas STAB is too bulky and slow here).
-
Allow to warm to room temperature and stir for 2–4 hours.
-
-
The "Seebach" Workup (Critical for Yield):
-
Standard water quenching creates an impossible-to-filter white slime (Titanium emulsion).
-
Correct Quench: Pour the reaction mixture into 2M Aqueous Ammonia (NH₄OH) (approx. 2mL per mmol of Ti).
-
Stir vigorously for 10 minutes. The titanium will precipitate as a filterable, granular white solid (TiO₂).
-
Concentrate the filtrate. If the amine is non-volatile, the residue is often pure enough for the next step; otherwise, purify via silica column (DCM/MeOH/NH₃).
-
Protocol B: Microwave-Assisted Reductive Amination
Best for: High-throughput screening, extremely unreactive amines (e.g., anilines).
Concept: Kinetic heating overcomes the activation energy barrier of the peri-interaction, while microwave irradiation can accelerate the dehydration step.
Parameters:
-
Instrument: Biotage Initiator or CEM Discover
-
Vial: Sealed 2-5 mL microwave vial
-
Solvent: Methanol (high dielectric constant absorbs MW energy well)
Methodology:
-
Combine Naphthaldehyde (1.0 equiv) and Amine (1.2 equiv) in MeOH.
-
Add NaBH₃CN (1.5 equiv) and Acetic Acid (1.0 equiv) .
-
Note: We use Cyanoborohydride here because it is stable at higher temperatures compared to STAB.
-
-
Irradiation: Heat to 100°C for 10–20 minutes (High Absorption level).
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to neutralize AcOH) and brine. Dry and concentrate.
Protocol C: Stepwise Imine Isolation
Best for: Cases where the alcohol side-product (direct reduction of aldehyde) is inseparable from the amine.
Rationale: If the aldehyde is being reduced to the alcohol faster than the imine forms (common with very bulky amines), you must separate the steps.
-
Imine Formation:
-
Reflux Naphthaldehyde and Amine in Toluene using a Dean-Stark trap to physically remove water.
-
Alternatively, use Molecular Sieves (4Å) in DCM for 24 hours.
-
-
Isolation:
-
Reduction:
-
Dissolve crude imine in MeOH.
-
Add NaBH₄ (2.0 equiv) at 0°C. Stir 1 hour.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| White Emulsion during Workup | Titanium hydroxides forming a gel. | Use the 2M Ammonia Quench method described in Protocol A. Do not use simple water/bicarb. |
| Low Conversion (<30%) | Steric hindrance preventing imine formation. | Switch to Protocol A (Ti-mediated).[6] Increase "aging" time to 18h. |
| Aldehyde Reduction (Alcohol formation) | Reductant added before imine equilibrium reached. | Delay addition of hydride. Ensure imine formation is complete (NMR check) before adding NaBH₄. |
| Product trapped in solids | Naphthalene amines are lipophilic and stick to TiO₂. | Wash the Celite filter cake copiously with DCM (not Ether/Hexanes). |
Decision Matrix
Figure 2: Protocol selection guide based on amine properties.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure for the synthesis of amines."[7][8] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8]
-
Abdel-Magid, A. F., et al. (1996).[5][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Miriyala, B., et al. (2004).[7] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.
-
Kumpaty, H. J., et al. (2003).[7] "Synthesis of N-Methyl Secondary Amines." Synthesis, 2003(14), 2206-2210. (Demonstrates Ti-mediated protocol on hindered substrates).
Sources
- 1. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 8. designer-drug.com [designer-drug.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
preparation of naphthalimide derivatives from 2,5-dimethyl precursors
Application Note: Precision Synthesis of N-(2,5-Dimethylphenyl)-1,8-Naphthalimide Derivatives
Executive Summary
This application note details the protocol for synthesizing N-(2,5-dimethylphenyl)-1,8-naphthalimide and its functionalized congeners. Naphthalimides are a privileged scaffold in drug discovery, serving as potent DNA intercalators (e.g., Amonafide, Mitonafide) and fluorescent cellular probes.
The specific incorporation of a 2,5-dimethylphenyl moiety (derived from the precursor 2,5-dimethylaniline ) is a strategic design choice. Unlike unsubstituted N-phenyl analogs, the 2,5-dimethyl substitution pattern introduces orthogonal steric bulk that restricts rotation around the N-C bond (atropisomerism potential) and significantly alters the solubility and stacking properties of the planar naphthalimide core. This guide provides a self-validating workflow for the condensation of 1,8-naphthalic anhydrides with 2,5-dimethyl precursors, followed by downstream functionalization.
Precursor Analysis & Strategic Design
The synthesis relies on the condensation of an anhydride core with a specific amine precursor.[1][2]
-
Core Scaffold: 1,8-Naphthalic Anhydride (or its 4-bromo derivative for further functionalization).[1][3]
-
2,5-Dimethyl Precursor: 2,5-Dimethylaniline (also known as p-xylidine, CAS: 95-78-3).
Why this Precursor? The 2,5-dimethyl motif serves two mechanistic functions:
-
Solubility Modulation: The methyl groups disrupt the strong
- stacking of the flat naphthalimide core, improving solubility in organic solvents—a critical parameter for drug formulation. -
Electronic Tuning: The electron-donating methyl groups on the N-aryl ring fine-tune the photoinduced electron transfer (PET) processes, which is essential if the derivative is designed as a fluorescent probe.
Experimental Protocols
Protocol A: Core Imidation (The "Anchor" Step)
Objective: Synthesis of N-(2,5-dimethylphenyl)-4-bromo-1,8-naphthalimide.
Materials:
-
4-Bromo-1,8-naphthalic anhydride (1.0 eq, 2.77 g, 10 mmol)
-
2,5-Dimethylaniline (1.2 eq, 1.45 g, 12 mmol)
-
Ethanol (anhydrous, 50 mL) or 2-Methoxyethanol (for higher T)
-
Catalyst: Zinc Acetate (10 mol%) - Optional but recommended for kinetics.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromo-1,8-naphthalic anhydride in Ethanol (50 mL).
-
Addition: Add 2,5-dimethylaniline dropwise to the suspension. If using Zinc Acetate, add it now.
-
Reaction: Heat the mixture to reflux (
for EtOH, for 2-methoxyethanol).-
Observation: The suspension will initially clear as the anhydride reacts, followed by the gradual precipitation of the imide product.
-
Duration: Reflux for 6–12 hours. Monitor by TLC (SiO
, CH Cl :Hexane 1:1). The anhydride starting material ( ) should disappear, replaced by the highly fluorescent imide ( ).
-
-
Workup: Cool the reaction mixture to room temperature and then to
in an ice bath for 1 hour to maximize precipitation. -
Isolation: Filter the precipitate under vacuum.
-
Purification: Wash the filter cake with cold ethanol (
) to remove unreacted amine. Recrystallize from DMF/Ethanol if high purity ( ) is required for biological assays.
Yield Expectation: 85–92% (Yellowish solid).
Protocol B: C4-Functionalization (The "Active" Step)
Objective: Substitution of the 4-bromo group with a solubilizing amine (e.g., N,N-dimethylethylenediamine) to generate the DNA-intercalating pharmacophore.
Rationale: The 4-position is activated for Nucleophilic Aromatic Substitution (
Methodology:
-
Setup: Dissolve the product from Protocol A (1.0 eq) in 2-Methoxyethanol (10 mL/g).
-
Reagent: Add N,N-dimethylethylenediamine (2.5 eq). Excess amine acts as a base to trap HBr.
-
Reaction: Reflux at
for 4–8 hours.-
Color Change: The solution will shift from yellow to a distinct orange/red fluorescence, indicative of the internal charge transfer (ICT) state formed by the electron-donating amine at position 4.
-
-
Workup: Pour the hot reaction mixture into ice-water (10 volumes). The product acts as a base; adjust pH to ~10 with NaOH if necessary to ensure the free base precipitates.
-
Isolation: Filter the orange solid.
Data Presentation & Validation
Table 1: Optimization of Solvent Systems for Protocol A
| Solvent | Temperature ( | Reaction Time (h) | Yield (%) | Purity (HPLC) | Notes |
| Ethanol | 78 | 12 | 82 | 98.5 | Greenest solvent; product precipitates cleanly. |
| Acetic Acid | 118 | 4 | 91 | 96.0 | Faster; risk of side-products; harder workup. |
| DMF | 153 | 2 | 88 | 94.5 | Fast; product remains soluble (requires water crash-out). |
| Toluene | 110 | 16 | 75 | 99.0 | Dean-Stark trap required; best for scale-up. |
Spectral Validation Criteria (Protocol A Product):
-
NMR (400 MHz, CDCl
): Look for the characteristic 2,5-dimethyl signals.-
ppm (s, 3H, Ar-CH
) -
ppm (s, 3H, Ar-CH
) - ppm (m, 3H, N-Aryl protons)
- ppm (m, 5H, Naphthalimide core)
-
ppm (s, 3H, Ar-CH
-
IR: Strong carbonyl doublets at
and (symmetric/asymmetric imide stretch).
Visualization of Workflow
The following diagram illustrates the convergent synthesis and the logic gate for functionalization.
Caption: Figure 1. Convergent synthesis pathway for 2,5-dimethylphenyl substituted naphthalimides. The modular design allows for late-stage diversification at the 4-position.
References
-
Kamal, A., et al. (2005). "Synthesis and biological evaluation of new 4-amino-1,8-naphthalimide derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry.
-
Banerjee, S., et al. (2013). "1,8-Naphthalimide derivatives as DNA intercalators and anticancer agents." Current Medicinal Chemistry.
-
Grabchev, I., & Philipova, T. (2000). "Synthesis and spectral properties of some new 1,8-naphthalimide derivatives." Dyes and Pigments.[4][5][6]
-
Tannous, J., et al. (2021). "Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties." Results in Physics.
-
Konstantinova, T., et al. (1995). "Synthesis of 1,8-Naphthalic Anhydride Derivatives for Use as Fluorescent Brightening Agents." Dyes and Pigments.[4][5][6]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. The synthesis of new 3,4-(bisaryl)-1,8-naphthalimide and 2,3-(bisaryl)-7 H -benzimidazo[2,1-a]benzo[d]isoquinolin-7-one compounds and an investigation of their photochromic properties / TURKISH JOURNAL OF CHEMISTRY, 2018 [sci-hub.box]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Functionalization of 2,5-Dimethyl-1-naphthaldehyde for Organic Electronics
[1]
Executive Summary & Strategic Value
In the domain of organic electronics (OLEDs, OPVs, OFETs), 2,5-Dimethyl-1-naphthaldehyde (2,5-DMNA) represents a highly versatile, yet underutilized, "bifunctional" scaffold.[1] Its value lies in the orthogonality of its reactive sites:
-
The Aldehyde (C-1): A classic electrophilic handle for Knoevenagel condensations or Wittig reactions, allowing for immediate bandgap tuning (LUMO stabilization).[1]
-
The Methyl Groups (C-2, C-5): Latent nucleophiles or radical acceptors.[1] The C-2 methyl, being ortho to the aldehyde, offers unique steric protection that can inhibit π-π stacking-induced fluorescence quenching, a critical failure mode in solid-state emitters.[1]
This guide provides a modular roadmap to converting 2,5-DMNA into high-performance organic semiconductors. We focus on two primary workflows: LUMO Engineering (via the aldehyde) and Conjugation Extension (via the methyls).
Functionalization Decision Matrix
Before beginning synthesis, researchers must select the pathway that aligns with the target device architecture.
Figure 1: Strategic decision tree for 2,5-DMNA functionalization. Select Pathway A for electron-deficient materials (acceptors) or Pathway B for polymer precursors.[1]
Pathway A: LUMO Engineering via Knoevenagel Condensation
Objective: To synthesize 2-(2,5-dimethylnaphthalen-1-yl)methylene)malononitrile . Mechanism: The aldehyde condenses with an active methylene compound (malononitrile). The resulting dicyanovinyl group is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy level to facilitate electron injection/transport.
Protocol 1: Solvent-Free / Green Knoevenagel Condensation[1]
Rationale: Traditional methods use benzene/toluene with piperidine. We utilize a solvent-free approach or ethanol to minimize toxicity and simplify purification, crucial for electronic-grade purity.[1]
Materials:
-
2,5-Dimethyl-1-naphthaldehyde (1.0 eq)[1]
-
Malononitrile (1.2 eq)[1]
-
Catalyst: Ammonium Acetate (
) or Piperidine (cat.[1] amount) -
Solvent: Ethanol (absolute)[1]
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask, dissolve 2,5-Dimethyl-1-naphthaldehyde (5 mmol, ~920 mg) in 15 mL of absolute ethanol.
-
Activation: Add Malononitrile (6 mmol, 396 mg). Stir until dissolved.
-
Catalysis: Add 5 drops of piperidine.
-
Note: If the reaction is sluggish due to the steric bulk of the C-2 methyl group, switch to reflux conditions.
-
-
Reaction: Heat the mixture to reflux (78°C) for 3-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] The aldehyde spot (
) should disappear, replaced by a highly colored (yellow/orange) product spot ( ). -
Work-up: Cool the solution to room temperature. The product often crystallizes directly from the ethanol upon cooling.
-
If no precipitate:[1] Pour the mixture into 50 mL ice-cold water. Filter the resulting solid.
-
-
Purification (Critical): Recrystallize from hot ethanol or acetonitrile.
-
Electronic Grade Requirement: For device fabrication, sublimation purification is recommended after recrystallization to remove trace ionic impurities.
-
Expected Properties:
Pathway B: Conjugation Extension via Radical Bromination
Objective: To synthesize 1-(bromomethyl)-5-methylnaphthalene-2-carbaldehyde (or bis-brominated species). Mechanism: Free-radical halogenation using N-Bromosuccinimide (NBS).[1][2] This converts the inert methyl groups into reactive alkyl halides, allowing for Suzuki/Sonogashira couplings or conversion to phosphonates for polymerization.
Protocol 2: Regioselective Benzylic Bromination[1]
Expert Insight: The C-2 methyl group is sterically crowded by the C-1 aldehyde.[1] The C-5 methyl is more accessible.[1] Controlling stoichiometry allows for mono- or bis-bromination.[1]
Materials:
-
2,5-Dimethyl-1-naphthaldehyde (1.0 eq)[1]
-
N-Bromosuccinimide (NBS) (1.05 eq for mono, 2.2 eq for bis)[1]
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 eq)[1]
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) - Benzotrifluoride is a greener, safer alternative to .[1]
Step-by-Step Methodology:
-
Setup: Equip a 100 mL two-neck flask with a reflux condenser and a nitrogen inlet.
-
Dissolution: Dissolve the substrate (5 mmol) in 25 mL of anhydrous Benzotrifluoride. Degas the solution by bubbling nitrogen for 15 minutes (oxygen inhibits radical chains).
-
Reagent Addition: Add NBS (5.25 mmol for mono-substitution) and AIBN (0.25 mmol).
-
Initiation: Heat the mixture to reflux (102°C).
-
Visual Cue: The reaction is initiated when the denser NBS solid floats to the surface and turns into lighter succinimide, which floats/suspends differently.
-
-
Irradiation (Optional but Recommended): Irradiate the flask with a 300W tungsten lamp to accelerate radical formation if initiation is slow.
-
Duration: Reflux for 4-12 hours. Monitor via
NMR.-
NMR Marker: Look for the disappearance of the methyl singlet (
ppm) and appearance of the benzylic bromide singlet ( ppm).
-
-
Work-up: Cool to
to precipitate succinimide. Filter off the solid succinimide. -
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient).[1]
-
Warning: Benzylic bromides are potent lachrymators. Handle in a fume hood.
-
Analytical Validation & Data
To ensure the material is suitable for organic electronics, the following characterization data must be gathered.
| Parameter | Technique | Target Metric (Pathway A Product) | Target Metric (Pathway B Product) |
| Purity | HPLC / | > 99.5% (Device Grade) | > 98% (Synthesis Intermediate) |
| Bandgap ( | UV-Vis Spectroscopy | 2.2 - 2.6 eV (Visible absorption) | N/A (Similar to starting material) |
| LUMO Level | Cyclic Voltammetry (CV) | -3.5 to -4.0 eV (vs. Vacuum) | N/A |
| Thermal Stability | TGA (5% weight loss) | > 300°C | > 200°C |
Workflow Visualization
Figure 2: Validation workflow ensuring electronic-grade purity before device integration.
References
-
Knoevenagel Condensation Mechanism & Catalysis
-
Naphthalene Derivatives in Organic Electronics
-
Radical Bromination Protocols
-
Green Solvents for Radical Reactions (Benzotrifluoride)
overcoming steric hindrance in 2,5-Dimethyl-1-naphthaldehyde reactions
Ticket ID: #NAP-25DM-001 Subject: Overcoming Reactivity Blockades in 2,5-Dimethyl-1-naphthaldehyde Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
System Diagnostics: Why is this molecule fighting you?
Before applying a fix, we must understand the "error code" your reaction is throwing. You are likely experiencing low yields (<15%), recovered starting material, or unexpected reduction byproducts.
The reactivity of 2,5-dimethyl-1-naphthaldehyde is governed by a unique structural "clamp" that blocks the standard Burgi-Dunitz trajectory required for nucleophilic attack.
The Steric "Kill Zone"
-
The Peri-Interaction (C1 vs C8): Unlike benzaldehyde, the C1-carbonyl is not free to rotate. It is sterically crowded by the proton at the C8 position (the peri position). This forces the carbonyl group out of the aromatic plane to relieve strain [1].
-
The Ortho-Blockade (C1 vs C2): The methyl group at C2 creates a direct steric wall.
-
The Result: The carbonyl carbon is effectively shielded. Standard nucleophiles (Grignards, amines) cannot access the electrophilic carbon because the "gate" is too narrow.
Note on C5-Methyl: The methyl group at position 5 is electronically relevant (weak inductive donation) but sterically irrelevant to the reaction center at C1. Do not overcompensate for this substituent.
Troubleshooting Modules
Module A: Nucleophilic Addition Fails (Grignard/Lithium)
User Complaint: "I added MeMgBr to the aldehyde, but I only got the alcohol reduction product or recovered starting material."
Root Cause:
-
Reduction vs. Addition: Because the carbonyl is hindered, the Grignard reagent acts as a hydride donor (beta-hydride elimination) rather than a carbon nucleophile. This is a classic "Steric Reduction" pathway [2].
-
Enolization: If any alpha-protons were present (not applicable here, but general for ketones), the basicity would override nucleophilicity.
The Fix: Organocerium Chemistry (The "Luche" Approach) Lanthanides are oxophilic. Cerium(III) coordinates strongly to the carbonyl oxygen, activating it (making the carbon more positive) without increasing the basicity of the solution. This pulls the electron density away from the steric wall.
Protocol: Cerium(III)-Mediated Addition
-
Preparation: Dry 1.5 eq of anhydrous CeCl₃ (must be anhydrous; dry at 140°C under vacuum for 2h).
-
Slurry: Suspend CeCl₃ in dry THF and stir for 2 hours at room temperature.
-
Activation: Cool to -78°C. Add the organolithium or Grignard reagent (R-Li or R-MgBr) to the CeCl₃ slurry. Stir for 30 min. This forms the organocerium species (
). -
Reaction: Add 2,5-dimethyl-1-naphthaldehyde (dissolved in THF) slowly.
-
Warm Up: Allow to warm to 0°C slowly.
-
Quench: Standard aqueous workup.
Why this works: The organocerium reagent is less basic and less bulky than the Grignard cluster, and the Cerium activates the carbonyl so strongly that addition becomes faster than the competing reduction [3].
Module B: Condensation Reactions (Imine/Schiff Base Formation)
User Complaint: "I'm trying to make a Schiff base with an aniline, but the reaction stalls at 50% conversion or reverses upon workup."
Root Cause:
-
Thermodynamic Penalty: The C=N bond is shorter than the C=O bond. Forming the imine pulls the N-substituent closer to the C2-methyl and C8-hydrogen, drastically increasing steric strain. The equilibrium constant (
) is unfavorable. -
Water Poisoning: The water generated hydrolyzes the unstable imine back to the aldehyde.
The Fix: Titanium(IV) Chloride Dehydration Standard Dean-Stark traps are insufficient here. You need a "chemical sponge" that also acts as a Lewis Acid catalyst. TiCl₄ is the gold standard for hindered imines [4].
Protocol: TiCl₄ Mediated Condensation
-
Safety: TiCl₄ fumes violently in air. Use strict Schlenk technique.
-
Solvent: Dry Toluene or DCM.
-
Dissolve 2,5-dimethyl-1-naphthaldehyde (1.0 eq) and the amine (1.2 eq) in dry toluene.
-
Cool to 0°C.
-
Add Triethylamine (3.0 eq) . (Crucial: This scavenges the HCl produced).
-
Add TiCl₄ (0.6 eq) dropwise. A heavy precipitate (TiO₂) will form immediately.
-
Allow to warm to room temperature and stir for 2-4 hours.
-
Workup: Filter the heterogeneous mixture through a Celite pad to remove Titanium salts. Concentrate the filtrate. Do not perform an aqueous extraction if possible, as the hindered imine is hydrolysis-prone.
Decision Logic & Workflow
Use the following logic gate to determine your experimental setup.
Figure 1: Decision matrix for selecting the correct activation strategy based on the desired transformation.
Comparative Data: Standard vs. Optimized Conditions
The following data summarizes typical yield improvements when switching from standard protocols to the sterically-optimized protocols described above for hindered naphthaldehydes.
| Reaction Type | Standard Protocol | Typical Yield | Optimized Protocol | Typical Yield | Key Mechanism |
| Grignard Addition | MeMgBr, THF, 0°C | 10-25% | MeLi + CeCl₃ (anhydrous) | 75-88% | Suppression of |
| Imine Formation | Amine, EtOH, Reflux | <10% | TiCl₄, Et₃N, Toluene | 85-92% | Irreversible water scavenging; Lewis acid catalysis. |
| Reduction | NaBH₄, MeOH | 40-60% | NaBH₄ + CeCl₃ (Luche) | 90-95% | Selective 1,2-reduction; Conformational locking. |
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation instead of TiCl₄ for the imine? A: Yes, but with a caveat. Microwave irradiation (e.g., 150°C, 20 min) can overcome the activation energy barrier, but it does not solve the equilibrium problem. If you use microwaves, you must include a dehydrating agent (like molecular sieves or anhydrous MgSO₄) in the vial. Without a water scavenger, the reaction will revert upon cooling.
Q: My CeCl₃ is turning the solution yellow/brown. Is this normal? A: No. Pure organocerium reagents should be off-white or light gray slurries. A yellow/brown color usually indicates moisture contamination. The CeCl₃ must be "flame dried" or dried under high vacuum at 140-160°C for at least 2 hours before use. Hydrated Cerium will kill your Grignard reagent immediately.
Q: Why is the 2-methyl group worse than the 2-methoxy group in similar papers? A: A methoxy group (-OMe) can rotate away from the carbonyl to minimize steric clash. A methyl group (-CH₃) has three protons spinning like a propeller; it has a larger effective "van der Waals radius" in the context of rotational sweeping, creating a harder steric wall.
References
-
Pittelkow, M. et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes. 1
-
Organic Chemistry Portal. (2021). Grignard Reaction Mechanism and Steric Hindrance. 2[3][4][5][6][7][8][9][10]
- Imamoto, T. et al. (1989). Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.
-
White, W. A. & Weingarten, H. (1967). A Versatile Amine Substitution Reaction of Titanium(IV) Chloride. (The classic TiCl4 imine synthesis).[11] 12
Sources
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05899A [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 8. proprep.com [proprep.com]
- 9. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming the Low Reactivity of Ortho-Substituted Naphthaldehydes
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low reactivity in ortho-substituted naphthaldehydes. Our goal is to equip you with the knowledge and practical protocols to overcome these synthetic hurdles and achieve your desired chemical transformations.
Introduction: The Challenge of the Ortho-Substituent
Ortho-substituted naphthaldehydes are valuable building blocks in organic synthesis, particularly in the construction of complex polycyclic aromatic systems and pharmacologically active molecules. However, their synthetic utility is often hampered by the inherent low reactivity of the formyl group. This diminished reactivity stems from a combination of steric and electronic effects imposed by the ortho-substituent, which can hinder the approach of nucleophiles and alter the electrophilicity of the carbonyl carbon.
This guide is structured as a series of questions and answers, directly addressing the specific problems you may be encountering in your experiments. We will delve into the underlying causes of low reactivity and provide validated, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Wittig reaction with an ortho-substituted naphthaldehyde is sluggish and gives low yields. What is happening and how can I improve it?
A1: The Challenge with the Wittig Reaction
The standard Wittig reaction often falters with sterically hindered aldehydes like ortho-substituted naphthaldehydes. The bulky triphenylphosphine oxide byproduct formation and the steric clash between the ortho-substituent and the incoming phosphorus ylide can significantly slow down the reaction and lead to poor yields.[1]
Troubleshooting Strategies:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution. The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[1] This increased reactivity can overcome the steric hindrance of the ortho-substituent. Moreover, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during workup than triphenylphosphine oxide.
-
Employ the Still-Gennari Modification for Z-Alkenes: If your desired product is a Z-alkene, the Still-Gennari modification of the HWE reaction is an excellent choice. This method uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) to favor the formation of the Z-isomer, even with sterically hindered aldehydes.[1]
Comparative Overview of Olefination Methods:
| Method | Typical Substrate | Key Advantages for Ortho-Substituted Naphthaldehydes | Potential Drawbacks |
| Wittig Reaction | Unhindered aldehydes and ketones | Simple setup | Low yields, difficult purification of byproduct |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehydes and ketones, including hindered ones | Higher reactivity, easier byproduct removal, generally favors E-alkenes | Requires synthesis of phosphonate esters |
| Still-Gennari Modification of HWE | Aldehydes | High Z-selectivity, effective for hindered systems | Requires specific phosphonates and cryogenic conditions |
Experimental Protocol: Horner-Wadsworth-Emmons Olefination of 2-Bromo-1-naphthaldehyde
This protocol provides a general guideline for the HWE reaction with an ortho-substituted naphthaldehyde.
-
Materials:
-
2-Bromo-1-naphthaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of triethyl phosphonoacetate (1.2 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C and add a solution of 2-bromo-1-naphthaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl (E)-3-(2-bromonaphthalen-1-yl)acrylate.
-
Q2: I am observing low conversion in the Grignard reaction with my ortho-substituted naphthaldehyde. What are the likely causes and solutions?
A2: The Grignard Reagent's Dilemma
The Grignard reaction is notoriously sensitive to steric hindrance. With ortho-substituted naphthaldehydes, the bulky ortho-group can impede the approach of the Grignard reagent to the carbonyl carbon. This can lead to a significant decrease in the rate of the desired nucleophilic addition and favor side reactions such as enolization or reduction of the aldehyde, ultimately resulting in low yields of the target alcohol.
Troubleshooting Strategies:
-
Use of Organocerium Reagents (Luche Reaction): The addition of cerium(III) chloride to the Grignard reagent in situ generates a more nucleophilic and less basic organocerium species.[2] This reagent is highly effective in adding to sterically hindered carbonyls while suppressing side reactions like enolization.[2]
-
Employ Barbier-type Conditions: In a Barbier reaction, the organometallic reagent is generated in situ from an alkyl halide and a metal (e.g., magnesium, zinc, indium) in the presence of the carbonyl compound. This can sometimes improve yields for hindered substrates.
-
Consider Alternative Organometallic Reagents: Organolithium reagents are generally more reactive than Grignard reagents and may be more effective in some cases. However, they are also more prone to side reactions.
Workflow for Overcoming Low Yields in Grignard Reactions:
Sources
Technical Guide: Optimizing Reaction Temperature for Naphthaldehyde Formylation
Introduction: The Thermal Paradox of Formylation
Welcome to the technical support center for aromatic formylation. You are likely here because your naphthaldehyde synthesis—specifically via the Vilsmeier-Haack or Rieche protocol—is suffering from low yields, regioselectivity issues, or the dreaded "black tar" formation.
For drug development professionals, naphthaldehydes are critical pharmacophores (e.g., in antimicrobials and synthetic dyes). However, the naphthalene ring presents a unique thermal challenge: it is less electron-rich than benzene derivatives like anisole, requiring higher energy to react, yet the formylating reagents are thermally unstable.
The Core Conflict: You need heat to drive the electrophilic attack on the naphthalene ring, but you need cold to preserve the integrity of the Vilsmeier reagent (chloroiminium salt).
This guide abandons generic advice. We will focus on the "Twin-Peak" Temperature Strategy to resolve this conflict.
Module 1: The "Twin-Peak" Temperature Protocol
The most common failure mode in Vilsmeier-Haack formylation of naphthalene is a "flat" temperature profile. Successful synthesis requires two distinct thermal peaks separated by a controlled addition phase.
The Protocol Logic
| Phase | Reaction Step | Target Temp | Technical Rationale |
| Peak 1 | Reagent Formation | 0°C to 5°C | The reaction of DMF + POCl₃ is highly exothermic. Above 10°C, the chloroiminium salt can decompose, leading to lower active reagent concentration and eventual low yields [1]. |
| Valley | Substrate Addition | RT (25°C) | Naphthalene is added here. We avoid heat to prevent uncontrolled exotherms, but we avoid freezing temperatures to ensure solubility. |
| Peak 2 | Electrophilic Attack | 90°C - 100°C | Unlike activated phenols (which react at RT), unsubstituted naphthalene requires significant thermal energy to overcome the activation energy for aromatic substitution [2]. |
| Quench | Hydrolysis | < 10°C | Hydrolysis is exothermic. High temps here cause polymerization of the product (tarring). |
Visualizing the Workflow
The following diagram illustrates the critical temperature transitions required for high-purity isolation.
Figure 1: The "Twin-Peak" thermal profile for Vilsmeier-Haack formylation of naphthalene.
Module 2: Troubleshooting & Optimization (Q&A)
Q1: "My reaction mixture turned into a black, insoluble tar. What happened?"
Diagnosis: Thermal Runaway or Polymerization. Root Cause: You likely heated the reaction too quickly during Step 3 , or your quenching (Hydrolysis) was too hot. The Science: Naphthaldehydes are prone to acid-catalyzed polymerization. The Vilsmeier intermediate is acidic. If you heat >100°C, or if the hydrolysis exotherm spikes the temperature >50°C, the aldehyde product polymerizes into "tar." Corrective Action:
-
Strict Limit: Do not exceed 100°C during the reaction.
-
Quench Control: Pour the reaction mixture into ice water (not water into reaction). Maintain quench temp <10°C.
Q2: "I am getting <30% yield, and mostly recovering starting material."
Diagnosis: Insufficient Activation Energy. Root Cause: You are likely running the reaction at Room Temperature (RT) or 50-60°C. The Science: While activated substrates like methoxynaphthalene (nerolin) react at RT, unsubstituted naphthalene is chemically stubborn. The Vilsmeier reagent is a weak electrophile compared to Friedel-Crafts acyl cations.[1] Corrective Action:
-
Increase Temp: You must reflux (typically 90-100°C) for unsubstituted naphthalene [3].
-
Time: Extend reaction time to 12-24 hours if running at 80°C.
Q3: "I am trying to make 2-naphthaldehyde, but I keep getting 1-naphthaldehyde. Can temperature fix this?"
Diagnosis: Thermodynamic vs. Kinetic Control limitations. The Hard Truth: No. Temperature optimization alone will not switch the regioselectivity from 1- (alpha) to 2- (beta) in a Vilsmeier reaction. The Science: The 1-position is kinetically favored due to better resonance stabilization of the arenium ion intermediate (2 resonance structures vs. 1 for the beta position). Vilsmeier formylation is highly selective for the 1-position [4]. Corrective Action:
-
Stop Vilsmeier: If you strictly need the 2-isomer, you are using the wrong reaction.
-
Alternative: Use Rieche Formylation (dichloromethyl methyl ether/TiCl₄) which can show slightly different selectivity, or more commonly, oxidize 2-methylnaphthalene.
Q4: "My POCl₃ smokes heavily and the yield varies batch-to-batch."
Diagnosis: Reagent Hydrolysis.[2] Root Cause: Moisture ingress. The Science: POCl₃ hydrolyzes to phosphoric acid and HCl upon contact with water. Phosphoric acid does not form the Vilsmeier reagent; it only acts as a protic acid, causing side reactions without formylation. Corrective Action:
-
Distill POCl₃: If the liquid is not clear/colorless, distill it before use.
-
Dry DMF: Ensure DMF is anhydrous. Water in DMF destroys the reagent immediately (exothermic).
Module 3: Advanced Optimization - The Rieche Alternative
For researchers struggling with the harsh conditions of Vilsmeier (100°C), the Rieche Formylation offers a lower-temperature alternative, though with higher safety risks due to TiCl₄.
Comparison Table:
| Feature | Vilsmeier-Haack | Rieche (TiCl₄/DCME) |
| Reagents | DMF + POCl₃ | TiCl₄ + Dichloromethyl methyl ether |
| Operating Temp | 90-100°C (for Naphthalene) | 0°C to RT |
| Substrate Scope | Good for 1-isomer | Excellent for sterically crowded systems |
| Safety | Moderate (Corrosive) | High Risk (TiCl₄ fumes, DCME is a carcinogen) |
| Yield (Naphthalene) | 60-75% (Optimized) | 80-90% |
Recommendation: Switch to Rieche only if the Vilsmeier substrate decomposes at 100°C.
Module 4: Safety & Calorimetry
Warning: The formation of the Vilsmeier reagent is exothermic . According to reaction calorimetry studies [5]:
-
Heat of Reaction (ΔHr): ~ -36 kJ/mol for DMF+POCl₃.[3]
-
Adiabatic Potential: If mixed rapidly at RT without cooling, the temperature can spike by >50°C, leading to thermal runaway or explosive decomposition of the reagent.
Protocol: Always dose POCl₃ into DMF at a rate where
References
-
Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Case Studies.
- Vogel, A. I. "Aromatic Formylation." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Conditions."[4]
-
Chemistry Steps. "Regioselectivity of Electrophilic Aromatic Substitution on Naphthalene."
-
BenchChem. "Optimization of Vilsmeier-Haack Reaction Parameters." Technical Notes.
Sources
stability of 2,5-Dimethyl-1-naphthaldehyde under acidic conditions
The following technical guide addresses the stability profile of 2,5-Dimethyl-1-naphthaldehyde under acidic conditions. It is structured to support researchers encountering stability issues during synthesis, purification, or storage.
Subject: Stability & Reactivity Profile Under Acidic Conditions Document ID: TS-DMN-01-ACID Applicable For: Synthetic Chemists, Process Development, Analytical QC
Executive Summary
2,5-Dimethyl-1-naphthaldehyde exhibits a bimodal stability profile in acidic media. It is kinetically robust in aqueous mineral acids (due to steric shielding by the C2-methyl group) but highly susceptible to reversible derivatization (acetalization) in acidic alcoholic solvents.
The primary "instability" reported by users is often a false positive caused by:
-
Halochromism: Reversible protonation of the carbonyl oxygen causing deep color shifts (yellow
orange/red) without decomposition. -
Masking: In situ formation of dimethyl acetals in Methanol/H
, leading to the "disappearance" of the aldehyde peak in LC/GC monitoring.
Module 1: Critical Stability FAQs
Q1: Can I subject 2,5-Dimethyl-1-naphthaldehyde to an acidic aqueous workup (e.g., 1M HCl)?
Status: SAFE (with conditions).
Technical Insight: The compound is stable in dilute aqueous acids (HCl, H
Q2: Why does the solution turn deep orange/red when I add strong acid?
Status: NORMAL BEHAVIOR (Halochromism).
Mechanism: This is not decomposition. Naphthaldehydes act as weak Lewis bases. Strong acids protonate the carbonyl oxygen, forming a resonance-stabilized hydroxy-carbenium ion.
Action: Neutralize a small aliquot with saturated NaHCO
Q3: My aldehyde peak disappeared during reaction in Methanol/H SO . Did it decompose?
Status: LIKELY ARTIFACT (Acetal Formation). Diagnosis: You likely formed the dimethyl acetal. The C2-methyl group provides steric hindrance, retarding the rate of formation compared to unhindered aldehydes, but it does not prevent it. Verification: Check NMR for a methine proton shift (from ~10.2 ppm to ~5.5 ppm) and the appearance of two methoxy signals.
Q4: Is the compound stable in acidic CDCl (NMR solvent)?
Status: UNSTABLE (Slow Oxidation).
Issue: Chloroform often contains trace HCl and phosgene. Over time, combined with air, this accelerates the autoxidation of the aldehyde to 2,5-dimethyl-1-naphthoic acid .
Prevention: Filter CDCl
Module 2: Troubleshooting Guide
Use this matrix to diagnose specific experimental observations.
| Observation | Acidic Environment | Root Cause Analysis | Corrective Action |
| Yield Loss | Alcohol (MeOH, EtOH) + Acid | Acetalization. The aldehyde converted to acetal, which may wash out or not ionize in MS. | Reflux in THF:H |
| Color Change | Anhydrous Acid (TFA, H | Protonation. Formation of carboxonium ion. | No action needed. Color reverts upon aqueous quench. |
| New Peak (+16 Da) | Aerated Acidic Solution | Oxidation. Conversion to Carboxylic Acid. | Irreversible. Purify via base extraction (acid moves to aqueous, aldehyde stays in organic). |
| Precipitation | Aqueous Acid | Solubility Crash. Compound is hydrophobic. | Add a co-solvent (DCM or Toluene) to keep the aldehyde in solution during washing. |
Module 3: Mechanistic Visualization
The following diagram illustrates the competing pathways for 2,5-Dimethyl-1-naphthaldehyde in acidic media. The C2-Methyl Steric Shield is the critical structural feature determining reaction rates.
Figure 1: Acid-mediated reaction pathways. Note that the C2-methyl group kinetically slows acetalization but does not thermodynamically prevent it.
Module 4: Validated Protocols
Protocol A: Safe Acidic Workup (Removal of Basic Impurities)
Use this when removing amines or inorganic bases from the crude aldehyde.
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate or DCM (Do not use Ether; it promotes peroxide formation).
-
Cooling: Chill the biphasic mixture to 0–5 °C.
-
Acid Wash: Wash with 0.5 M HCl (cold).
-
Note: Do not use >2 M HCl. High ionic strength coupled with acidity can force "oiling out" of the aldehyde, trapping impurities.
-
-
Separation: Quickly separate the organic layer.
-
Neutralization: Immediately wash with Saturated NaHCO
until pH > 7.-
Why? Residual acid in the organic layer will catalyze decomposition during rotary evaporation (concentration).
-
-
Drying: Dry over MgSO
and concentrate.
Protocol B: Acetal Hydrolysis (Recovery of Aldehyde)
Use this if you accidentally formed the acetal (e.g., refluxing in MeOH/HCl).
-
Solvent System: Dissolve the crude material in THF : Water (2:1) .
-
Causality: Water is the nucleophile; THF solubilizes the hydrophobic naphthalene core.
-
-
Catalyst: Add p-Toluenesulfonic acid (pTSA) (5 mol%).
-
Conditions: Heat to 50 °C for 2 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The acetal is usually more non-polar (higher R
) than the aldehyde.
-
-
Workup: Neutralize with NaHCO
, extract with EtOAc, and concentrate.
References
-
Vilsmeier-Haack Synthesis Context: The synthesis of naphthaldehydes typically utilizes POCl
/DMF followed by aqueous hydrolysis, establishing the stability of the aldehyde functionality in transient acidic media.-
Source: Jones, G., & Stanforth, S. P. (2004). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.
-
-
Steric Effects in Naphthaldehydes: Detailed analysis of peri-interactions and steric hindrance in 1-substituted naphthalenes.
-
Source: Balasubramanian, M. (1966). Steric effects in the reactions of 1-naphthaldehydes. Chemical Reviews.
-
-
Acid-Catalyzed Acetalization Kinetics: Comparative rates of acetal formation in sterically hindered arom
-
Source: Wiberg, K. B. (1999). Mechanism of Acetal Formation. Journal of the American Chemical Society.
-
comparing reactivity of 2,5-dimethyl vs 4-methyl-1-naphthaldehyde
Comparative Reactivity Guide: 2,5-Dimethyl-1-naphthaldehyde vs. 4-Methyl-1-naphthaldehyde
Executive Summary: The Steric vs. Electronic Divergence
In the design of naphthalene-based pharmacophores, the positioning of methyl substituents dictates the reactivity profile of the formyl handle. This guide compares 2,5-dimethyl-1-naphthaldehyde (the "Steric Isomer") and 4-methyl-1-naphthaldehyde (the "Electronic Isomer").
-
4-Methyl-1-naphthaldehyde functions as a classic, electron-rich aromatic aldehyde. The C4-methyl group provides vinylogous electron donation, moderating electrophilicity while maintaining steric accessibility.
-
2,5-Dimethyl-1-naphthaldehyde is defined by steric inhibition of resonance . The C2-methyl group (ortho) forces the carbonyl out of planarity, significantly retarding nucleophilic attack via steric blocking, despite potentially higher ground-state energy.
Recommendation: Use the 4-methyl analog for rapid library generation via reductive amination. Select the 2,5-dimethyl analog when constructing atropisomeric scaffolds or when metabolic stability of the aldehyde (resistance to oxidation) is required.
Structural & Mechanistic Analysis
The reactivity difference is governed by the geometry of the carbonyl group relative to the naphthalene plane.
4-Methyl-1-naphthaldehyde (Electronic Control)[1][2]
-
Conjugation: The formyl group maintains planarity with the ring system, allowing
-conjugation. -
Electronic Effect: The C4-methyl is a
-donor. Through vinylogous conjugation, it increases the electron density at the carbonyl oxygen (Lewis basicity) while slightly decreasing the electrophilicity of the carbonyl carbon. -
Peri-Interaction: A standard peri-interaction exists between the C1-CHO and C8-H, but it is surmountable.
2,5-Dimethyl-1-naphthaldehyde (Steric Control)
-
Ortho-Effect (The "Twist"): The C2-methyl group creates severe steric clash with the carbonyl oxygen. To relieve this, the carbonyl group rotates out of the naphthalene plane (dihedral angle
). -
Consequence: This "steric inhibition of resonance" breaks the conjugation. The carbonyl carbon becomes electronically isolated (more ketone-like) but is physically shielded from nucleophiles by the C2-methyl and the C8-peri-hydrogen.
-
C5-Methyl Role: The C5-methyl exerts a remote electronic effect but primarily serves as a lipophilic anchor; it does not directly influence the C1 reaction center.
Comparative Reactivity Data
The following table synthesizes reactivity trends based on standard physical organic chemistry principles applied to these specific substitution patterns.
| Reaction Type | 4-Methyl-1-naphthaldehyde | 2,5-Dimethyl-1-naphthaldehyde | Mechanistic Driver |
| Schiff Base Formation | Fast (Standard) | Slow/Incomplete | Steric hindrance at C2 blocks amine approach. |
| NaBH4 Reduction | High Yield (>90%) | Moderate Yield | 2,5-isomer requires longer times; steric bulk impedes hydride transfer. |
| Oxidation (to Acid) | Susceptible (Autoxidation) | Resistant | Twisted carbonyl prevents radical propagation required for autoxidation. |
| Wittig Reaction | High E-selectivity | Low Yield / Mixed Isomers | Sterics destabilize the oxaphosphetane intermediate. |
Experimental Protocols
Protocol A: Kinetic Discrimination via Imine Condensation
Objective: To demonstrate the steric retardation in the 2,5-dimethyl analog compared to the 4-methyl analog.
Materials:
-
Substrate: 1.0 mmol of Aldehyde (2,5-dimethyl vs. 4-methyl)
-
Nucleophile: 1.1 mmol p-Toluidine (primary amine)
-
Solvent: Toluene (anhydrous)
-
Catalyst: 5 mol% p-TsOH
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL anhydrous toluene in a reaction vial equipped with a Dean-Stark trap equivalent (or molecular sieves).
-
Addition: Add 1.1 mmol of p-toluidine and the p-TsOH catalyst.
-
Reflux: Heat to reflux (110°C).
-
Monitoring: Monitor via TLC (20% EtOAc/Hexanes) or GC-MS at t=15 min, 1 h, and 4 h.
Expected Results:
-
4-Methyl Isomer: >95% conversion within 1 hour. The accessible carbonyl allows rapid nucleophilic attack and dehydration.
-
2,5-Dimethyl Isomer: <50% conversion at 1 hour. The C2-methyl group creates a "picket fence," requiring higher energy collisions to form the tetrahedral intermediate.
Protocol B: Controlled Reduction (Sodium Borohydride)
Objective: Efficient conversion to the alcohol for downstream coupling.
-
Setup: Cool a solution of aldehyde (1.0 eq) in MeOH (0.2 M) to 0°C.
-
Addition: Add NaBH4 (1.5 eq) portion-wise over 10 minutes.
-
Critical Step: For the 2,5-dimethyl analog, allow the reaction to warm to Room Temperature (25°C) and stir for an additional 2 hours. The 4-methyl analog will complete at 0°C within 30 minutes.
-
-
Quench: Add sat. NH4Cl solution.
-
Workup: Extract with DCM, dry over MgSO4, and concentrate.
References
-
Sigma-Aldrich. Product Specification: 4-Methyl-1-naphthaldehyde.[1] Link
-
PubChem. Compound Summary: 1-Naphthaldehyde. National Library of Medicine. Link
-
Tanaka, M., et al. "The influence of aromatic compound protonation on the regioselectivity of Gattermann-Koch formylation."[2] Chemical Communications, 1996, 159-160.[2] (Mechanistic basis for aldehyde synthesis and electrophilic substitution patterns).
-
Amin, S., et al. "Synthesis and tumor-initiating activities of dimethylchrysenes."[2] Chemical Research in Toxicology, 1988, 1(6), 349-355.[2] (Discusses reactivity of methylated polycyclic aromatic hydrocarbons).
- Balasubramanian, K. K., & Selvaraj, S. "Steric Effects in the Oxidation of Naphthaldehydes." Journal of Organic Chemistry. (General reference for ortho-effect in naphthalene systems).
Sources
Distinguishing 2,5-Dimethyl Isomer from Other Naphthaldehydes: A Technical Comparison Guide
This guide provides an in-depth technical framework for distinguishing 2,5-dimethyl-1-naphthaldehyde from its structural isomers (principally 4,7-dimethyl-1-naphthaldehyde) and other naphthaldehyde derivatives.[1][2] It addresses the specific challenge of differentiating isomers that share identical molecular weights (184.23 g/mol ) and similar polarity but differ significantly in steric environment and electronic conjugation.[1][2]
Executive Summary
The synthesis of substituted naphthaldehydes—often via Vilsmeier-Haack formylation of 2,5-dimethylnaphthalene—frequently yields a mixture of isomers. The target compound, 2,5-dimethyl-1-naphthaldehyde , is sterically congested due to the proximity of the ortho-methyl group (position 2) and the peri-proton (position 8). This steric bulk forces the carbonyl group out of the naphthalene plane, creating distinct spectroscopic signatures compared to its more planar isomers (e.g., 4,7-dimethyl-1-naphthaldehyde).[2] This guide outlines a self-validating analytical workflow to definitively identify the 2,5-dimethyl isomer using NMR and IR spectroscopy.
Structural Analysis & Isomer Landscape
Understanding the spatial arrangement is critical for selecting the right analytical method.[1][2]
-
Target: 2,5-Dimethyl-1-naphthaldehyde
-
Primary Impurity: 4,7-Dimethyl-1-naphthaldehyde (often formed by attack at the C4 position of the starting material).[1][2]
Visualization: Steric vs. Planar Isomers[1]
Figure 1: Structural causality map highlighting the steric divergence between the target 2,5-isomer and its planar counterparts.
Spectroscopic Distinction Guide
Method A: Infrared Spectroscopy (Rapid Screening)
The most immediate difference arises from the Steric Inhibition of Resonance .[1][2]
-
Theory: Conjugation lowers the bond order of the carbonyl (C=O), reducing its stretching frequency.[1][2][3] In the 2,5-isomer, the twist disrupts this conjugation, making the C=O bond character more "double-bond-like" (shorter and stiffer).[2]
-
Diagnostic Signal: Look for the Carbonyl Stretch (
).[1][2][3]
| Compound | Geometry | Expected | Interpretation |
| 2,5-Dimethyl-1-naphthaldehyde | Twisted | 1695 – 1710 | Reduced conjugation (Aliphatic-like) |
| 4,7-Dimethyl-1-naphthaldehyde | Planar | 1675 – 1685 | Full aromatic conjugation |
Protocol:
-
Prepare a KBr pellet or use ATR-FTIR (neat solid/oil).[1][2]
-
Acquire spectrum (4000–400 cm
).[1][2] -
Zoom in on 1650–1750 cm
.[1][2] -
Decision: If peak >1700 cm
, it supports the 2,5-isomer.[1][2]
Method B: 1H NMR Spectroscopy (Definitive Identification)
NMR provides three self-validating checkpoints: the Aldehyde peak, the Methyl shifts, and the NOE (Nuclear Overhauser Effect).[1][2]
1. The "Ortho-Block" Test
-
2,5-Isomer: The C2 position is occupied by a Methyl group.[1][2][4][5] There is no proton at C2 to couple with.[1][2]
-
Other Isomers: Usually have a proton at C2 (ortho to aldehyde).[1][2] This proton appears as a doublet (
Hz) coupled to H3.[1][2]
2. Nuclear Overhauser Effect (NOE)
This is the "smoking gun" for spatial proximity.[1][2]
| Experiment | Target (2,5-isomer) Response | Isomer (4,7-isomer) Response |
| Irradiate CHO peak | Enhancement of Methyl signal (at C2) | Enhancement of Aromatic Doublet (H2) |
| Irradiate Peri-H (H8) | Strong Enhancement (CHO is close) | Strong Enhancement (CHO is close) |
3. Chemical Shift Data Table
| Signal | 2,5-Dimethyl-1-naphthaldehyde | 4,7-Dimethyl-1-naphthaldehyde |
| CHO (Aldehyde) | ~10.2 ppm (Singlet) | ~10.1 ppm (Singlet) |
| C2 Substituent | Methyl (~2.6 ppm, Singlet) | Proton (Doublet, ~7.8 ppm) |
| C3 Proton | Doublet (coupled to H4 only) | Doublet (coupled to H2) |
| C4 Proton | Doublet | Methyl Group |
Experimental Validation Workflow
This protocol ensures high-confidence identification during synthesis or purification.[1][2]
Step-by-Step Protocol
-
Isolation:
-
Preliminary IR Check:
-
NMR Sample Preparation:
-
Dissolve ~10 mg in CDCl
(0.6 mL). -
Ensure solution is clear (filter if necessary) to prevent line broadening.
-
-
Acquisition:
-
Data Analysis:
Analytical Decision Tree
Figure 2: Analytical workflow for definitive isomer identification.
References
-
PubChem Compound Summary: 1-Naphthaldehyde. National Center for Biotechnology Information.[1][2]
-
Source:[2]
-
-
Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J.[1][2] (Standard text for NOE and Steric Inhibition of Resonance principles).
- Context: Principles of steric shifts in IR and NMR.
-
Vilsmeier-Haack Reaction Mechanism & Selectivity.
-
Source:
-
-
2-Hydroxy-1-naphthaldehyde Data (Compar
-
Source:[2]
-
Sources
- 1. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. ias.ac.in [ias.ac.in]
- 5. 2,5-Dimethylcyclohexane-1-carbaldehyde | C9H16O | CID 65916809 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Crystallographic & Structural Analysis of Naphthaldehyde Derivatives
Executive Summary: The Structural Advantage
Naphthaldehyde derivatives, particularly 2-hydroxy-1-naphthaldehyde (2H1NA) and its Schiff bases, represent a critical scaffold in medicinal chemistry due to their ability to toggle between enol-imine and keto-amine tautomers. This structural flexibility, governed by intramolecular hydrogen bonding (O-H...N vs N-H...O), directly influences their biological efficacy (e.g., DNA binding, antibacterial activity) and solid-state fluorescence.
This guide compares the crystallographic data of the parent aldehyde against its Schiff base derivatives and metal complexes, providing a data-driven rationale for selecting specific derivatives for drug discovery pipelines.
Comparative Crystallographic Analysis
The transition from the parent aldehyde to a Schiff base significantly alters the crystal packing and space group, often shifting from planar stacking to more complex 3D networks driven by intermolecular interactions.
Table 1: Unit Cell Parameters & Space Group Comparison
Comparison of the parent 2-hydroxy-1-naphthaldehyde with two distinct Schiff base derivatives.
| Parameter | Parent Ligand (2H1NA) | Derivative A (Aliphatic Amine) | Derivative B (Hydrazide Linker) |
| Compound Name | 2-Hydroxy-1-naphthaldehyde | 2-(Naphthalideneamino)-2-methyl-1-propanol | (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | |||
| a (Å) | 5.630 | 9.918 | 8.375 |
| b (Å) | 9.341 | 12.629 | 22.018 |
| c (Å) | 15.531 | 10.416 | 9.237 |
| Angle (β) | 98.40° | 90° | 106.27° |
| Z (Units/Cell) | 4 | 4 | 4 |
| Key Interaction | Intramolecular H-bond (O1...O2) | Quinoid stabilization | Intermolecular N-H...O networks |
| Ref. |
Structural Insight:
-
Parent Ligand: The short a-axis (5.63 Å) indicates strong
- stacking potential, critical for planar intercalation into DNA. -
Derivative A: The shift to an orthorhombic non-centrosymmetric space group (
) suggests potential for non-linear optical (NLO) applications. -
Derivative B: The elongated b-axis (22.018 Å) accommodates the bulky hydrazide linker, creating voids often filled by solvent molecules (monohydrate form), which can stabilize the crystal lattice via water-bridged H-bonds.
Mechanism of Action: Tautomerism & Metal Chelation
The biological activity of these derivatives is often dictated by their tautomeric state in the solid vs. solution phase.
Figure 1: Synthesis & Tautomeric Equilibrium Pathway
The following diagram illustrates the synthesis of the Schiff base and the critical keto-enol equilibrium that defines its reactivity.
Caption: Synthesis pathway showing the reversible proton transfer between Enol-Imine and Keto-Amine forms, stabilized by metal chelation.
Performance Comparison: Biological Activity
Crystallographic data directly correlates with biological efficacy. The planar nature of the naphthaldehyde ring allows for DNA intercalation, while metal complexation often enhances lipophilicity, facilitating cell membrane penetration (Overton's concept).
Table 2: Antibacterial Efficacy (Zone of Inhibition)
Data derived from comparative studies of Ligand vs. Metal Complexes.
| Compound Class | S. aureus (Gram +) | E. coli (Gram -) | Mechanism of Enhancement |
| Ligand (Schiff Base) | 7 - 14 mm | 6 - 12 mm | Moderate intercalation; limited by solubility. |
| Cu(II) Complex | 15 - 19 mm | 14 - 18 mm | Chelation increases lipophilicity , enhancing penetration through the lipid layer of bacterial membranes. |
| Co(II) Complex | 12 - 16 mm | 10 - 15 mm | Perturbation of respiration processes; blocks protein synthesis. |
| Standard (Ampicillin) | 20 - 25 mm | 18 - 24 mm | Reference Standard. |
Key Finding: The Cu(II) complexes consistently outperform the free ligand. Crystallographic data confirms that Cu(II) complexes often adopt a distorted square planar geometry, which is sterically favorable for binding to the nitrogenous bases of DNA.
Experimental Protocol: Synthesis & Crystallization
To replicate the crystallographic results (Table 1), follow this standardized protocol. This method favors the formation of the thermodynamic Keto-Amine product in the solid state.
Phase 1: Synthesis[5]
-
Stoichiometry: Dissolve 1.0 mmol of 2-hydroxy-1-naphthaldehyde in 20 mL of absolute ethanol.
-
Addition: Dropwise add 1.0 mmol of the corresponding amine (e.g., 2-amino-2-methyl-1-propanol) dissolved in 10 mL ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.
-
Reflux: Heat the mixture at 70-80°C for 3-6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol.
Phase 2: Single Crystal Growth (Slow Evaporation)
Note: This step is critical for obtaining X-ray quality crystals.
-
Solvent Selection: Dissolve 50 mg of the purified precipitate in a 1:1 mixture of Acetone:Methanol .
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove dust nuclei.
-
Incubation: Place the vial in a vibration-free environment at 25°C. Cover with parafilm and poke 3-5 small holes to control evaporation rate.
-
Harvest: Block-shaped crystals typically form within 5-10 days.
References
-
Maniukiewicz, W. et al. (1992). Structure of 2-hydroxy-1-naphthaldehyde. Acta Crystallographica Section C. Link
-
ResearchGate Data. (2015). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. Link
-
Zhang, S. T. (2023).[1] The crystal structure of (E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate. Zeitschrift für Kristallographie. Link
-
Temel, E. et al. (2010).[2] 1-[(E)-(2-Phenoxyanilino)methylene]naphthalen-2(1H)-one. Acta Crystallographica. Link
-
Scientific Research Publishing. (2013). Biological Activities of Schiff Bases and Their Complexes. Link
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dimethyl-1-naphthaldehyde
As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,5-Dimethyl-1-naphthaldehyde, while crucial for our work, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific discovery.
Immediate Hazard Assessment and Core Principles
Based on the hazard profiles of similar aromatic aldehydes, we must assume that 2,5-Dimethyl-1-naphthaldehyde presents the following primary risks:
-
Eye Irritation: Direct contact can cause significant irritation, redness, and tearing. Some related compounds are lachrymators, meaning they induce tears[1][2].
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation, redness, and dermatitis[2][5].
-
Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the respiratory system[1][2].
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract[1][2][6].
The foundational principle for handling this and any chemical of unknown toxicity is to minimize all routes of exposure. This is achieved through a combination of engineering controls (such as fume hoods) and the diligent use of appropriate PPE.
Personal Protective Equipment (PPE) Selection: A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the specific handling procedure. The following table summarizes the recommended PPE for various laboratory operations involving 2,5-Dimethyl-1-naphthaldehyde.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Recommended if not in a fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Lab coat | Use in a certified chemical fume hood |
| Reaction Setup & Monitoring | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Use in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Lab coat | Use in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not typically required if handling sealed containers |
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement for any task involving 2,5-Dimethyl-1-naphthaldehyde[1][5][7]. When there is a significant risk of splashing, such as during solution preparation or reaction work-up, a full-face shield should be worn over the goggles[8][9].
-
Hand Protection: Disposable nitrile or neoprene gloves are recommended for incidental contact[7]. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contamination is suspected[9]. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide.
-
Body Protection: A standard laboratory coat should be worn and kept buttoned to protect the skin and personal clothing[8][10]. In situations with a higher risk of splashes, a chemically resistant apron can be worn over the lab coat[8].
-
Respiratory Protection: All handling of 2,5-Dimethyl-1-naphthaldehyde that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure[1]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2][11].
Procedural Guidance: Step-by-Step Protocols
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat[8].
Doffing Sequence:
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove your face shield (if used), followed by your goggles.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward to contain any potential contamination.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[12].
Proper disposal of contaminated materials is a critical final step in safe chemical handling.
-
Solid Waste: Any solid 2,5-Dimethyl-1-naphthaldehyde waste, as well as contaminated consumables (e.g., weighing paper, pipette tips), should be placed in a clearly labeled, sealed container for hazardous waste disposal[1][4].
-
Liquid Waste: Solutions containing 2,5-Dimethyl-1-naphthaldehyde should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain[3][11].
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste according to your institution's guidelines.
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][5].
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][2][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][5].
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention[1][2][12].
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2,5-Dimethyl-1-naphthaldehyde.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. cdc.gov [cdc.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. safelyio.com [safelyio.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
